Alanycarb

Vue d'ensemble

Description

Alanycarb is a synthetic chemical compound classified as a carbamate insecticide. It is primarily used to control a wide range of pests including aphids, lacebugs, mealybugs, whiteflies, and springtails. This compound is known for its contact and stomach action, making it effective in agricultural applications on crops such as fruits, vegetables, tobacco, cotton, and beets .

Applications De Recherche Scientifique

Alanycarb has several scientific research applications, including:

Chemistry: Used as a model compound in studying carbamate chemistry and reaction mechanisms.

Biology: Investigated for its effects on various biological systems, particularly its role as an acetylcholinesterase inhibitor.

Medicine: Explored for potential therapeutic applications due to its ability to inhibit acetylcholinesterase, which is relevant in treating conditions like Alzheimer’s disease.

Industry: Utilized in agricultural practices to control pest populations and improve crop yields.

Mécanisme D'action

Target of Action

Alanycarb is primarily a cholinesterase or acetylcholinesterase (AChE) inhibitor . Acetylcholinesterase plays a crucial role in nerve function, as it is responsible for the termination of signal transduction at the neuromuscular junction by rapid hydrolysis of the neurotransmitter acetylcholine .

Mode of Action

This compound, like other carbamate pesticides, forms unstable complexes with cholinesterases by carbamoylation of the active sites of the enzymes . This action inhibits the function of acetylcholinesterase, leading to an accumulation of acetylcholine in the synaptic cleft, which can cause overstimulation of the muscles and glands controlled by the affected nerves . This inhibition is reversible .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the cholinergic pathway, specifically the hydrolysis of acetylcholine by acetylcholinesterase . By inhibiting acetylcholinesterase, this compound disrupts this pathway, leading to an excess of acetylcholine. This can result in a variety of downstream effects, including overstimulation of muscles and glands.

Result of Action

The primary molecular effect of this compound’s action is the inhibition of acetylcholinesterase, leading to an accumulation of acetylcholine . On a cellular level, this can cause overstimulation of the muscles and glands controlled by the affected nerves .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, its low aqueous solubility and relative volatility can affect its distribution in the environment .

Analyse Biochimique

Biochemical Properties

Alanycarb is a cholinesterase or acetylcholinesterase (AChE) inhibitor . Carbamates, like this compound, form unstable complexes with cholinesterases by carbamoylation of the active sites of the enzymes . This inhibition is reversible .

Cellular Effects

This compound, being a cholinesterase inhibitor, can cause a cholinergic crisis characterized by severe nausea/vomiting, salivation, sweating, bradycardia, hypotension, collapse, and convulsions . Increasing muscle weakness is a possibility and may result in death if respiratory muscles are involved .

Molecular Mechanism

The molecular mechanism of this compound involves the formation of unstable complexes with cholinesterases by carbamoylation of the active sites of the enzymes . This leads to the inhibition of acetylcholine esterase, suppressing the action of acetylcholine .

Temporal Effects in Laboratory Settings

It is known that carbamate poisonings, like those caused by this compound, tend to be of shorter duration because the inhibition of nervous tissue acetylcholinesterase is reversible, and carbamates are more rapidly metabolized .

Dosage Effects in Animal Models

It is known that carbamates, like this compound, can cause toxic effects at high doses .

Metabolic Pathways

It is known that carbamates, like this compound, are rapidly metabolized .

Transport and Distribution

It is known that some carbamates are translocated within plants, making them an effective systemic treatment .

Méthodes De Préparation

The synthesis of Alanycarb involves several organic synthesis steps, including chassis reactions, condensation reactions, and substitution reactions . The specific synthetic route typically includes the following steps:

Chassis Reaction: Formation of the core structure of the compound.

Condensation Reaction: Combining smaller molecules to form a larger, more complex molecule.

Substitution Reaction: Replacing one functional group in the molecule with another to achieve the desired chemical structure.

Industrial production methods for this compound involve optimizing these reactions to achieve high yield and purity. The reactions are carried out under controlled conditions to ensure the stability and effectiveness of the final product.

Analyse Des Réactions Chimiques

Alanycarb undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

Reduction: Reduction reactions can convert this compound into its reduced forms, altering its chemical properties.

Substitution: this compound can undergo substitution reactions where one functional group is replaced by another, resulting in the formation of new compounds.

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .

Comparaison Avec Des Composés Similaires

Alanycarb is similar to other carbamate insecticides such as carbaryl and aldicarb. it has unique properties that distinguish it from these compounds:

Carbaryl: Introduced in 1956, carbaryl has a broad control spectrum and relatively low mammalian toxicity. It is widely used in lawn and garden settings.

Aldicarb: Known for its high toxicity and effectiveness against a wide range of pests, aldicarb is used in agricultural settings but requires careful handling due to its toxicity.

This compound’s uniqueness lies in its specific chemical structure and its effectiveness in controlling a broad range of pests with moderate mammalian toxicity .

Activité Biologique

Alanycarb is a carbamate insecticide that has been used primarily for its effectiveness in pest control. Its biological activity is closely related to its mechanism of action, toxicity profiles, and environmental impact. This article will explore the biological activity of this compound, including its effects on various organisms, case studies, and research findings.

This compound functions primarily as an acetylcholinesterase inhibitor . This means it interferes with the enzyme responsible for breaking down acetylcholine, a neurotransmitter crucial for normal nerve function. When acetylcholine is not broken down, it accumulates at synapses, leading to continuous stimulation of muscles and nerves, which can result in paralysis and death in target pests .

Toxicity Profiles

The toxicity of this compound varies across different species:

- Mammals : Moderately toxic with specific target organ toxicity affecting the nervous system. Studies indicate potential chronic health risks associated with exposure to this compound through dietary ingestion .

- Aquatic Life : Classified as moderately toxic to fish and aquatic invertebrates. However, it poses a significant risk to honeybees, indicating a potential ecological impact .

- Birds : Relatively non-toxic, which may mitigate some concerns regarding its use in agricultural settings .

Case Studies

- Health Risk Assessment : A study conducted in Uganda assessed the health risks posed by pesticide residues, including this compound, in fruits and vegetables. The study found that 18 pesticides had hazard quotients exceeding 1, indicating a potential chronic health risk to consumers, particularly for children .

- Environmental Impact Studies : Research indicates that this compound is hazardous to aquatic environments, classified under acute and chronic categories. It is not persistent in soil but may persist in water systems, raising concerns about long-term ecological effects .

Data Tables

| Parameter | Value |

|---|---|

| Chemical Class | Carbamate |

| Mechanism of Action | Acetylcholinesterase inhibitor |

| Toxicity to Fish | Moderate |

| Toxicity to Aquatic Invertebrates | Moderate |

| Toxicity to Honeybees | High |

| Toxicity to Birds | Low |

| Environmental Persistence | Low in soil; Moderate in water |

Regulatory Perspectives

This compound has faced scrutiny due to its neurotoxic effects and potential environmental hazards. Regulatory agencies have classified it based on its toxicity profiles:

Propriétés

Numéro CAS |

83130-01-2 |

|---|---|

Formule moléculaire |

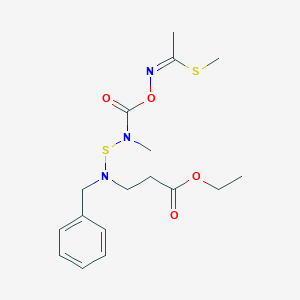

C17H25N3O4S2 |

Poids moléculaire |

399.5 g/mol |

Nom IUPAC |

ethyl 3-[benzyl-[methyl-[(E)-1-methylsulfanylethylideneamino]oxycarbonylamino]sulfanylamino]propanoate |

InChI |

InChI=1S/C17H25N3O4S2/c1-5-23-16(21)11-12-20(13-15-9-7-6-8-10-15)26-19(3)17(22)24-18-14(2)25-4/h6-10H,5,11-13H2,1-4H3/b18-14+ |

Clé InChI |

GMAUQNJOSOMMHI-NBVRZTHBSA-N |

SMILES |

CCOC(=O)CCN(CC1=CC=CC=C1)SN(C)C(=O)ON=C(C)SC |

SMILES isomérique |

CCOC(=O)CCN(CC1=CC=CC=C1)SN(C)C(=O)O/N=C(\C)/SC |

SMILES canonique |

CCOC(=O)CCN(CC1=CC=CC=C1)SN(C)C(=O)ON=C(C)SC |

melting_point |

47.0 °C |

Key on ui other cas no. |

83130-01-2 |

Pictogrammes |

Acute Toxic; Irritant; Environmental Hazard |

Solubilité |

5.01e-05 M |

Synonymes |

(Z)-3,7-Dimethyl-6-oxo-9-(phenylmethyl)-5-oxa-2,8-dithia-4,7,9-triazadodec-3-en-12-oic Acid Ethyl Ester; Alanicarb; OK 135; Orion; Orion; (3Z)-3,7-Dimethyl-6-oxo-9-(phenylmethyl)-5-oxa-2,8-dithia-4,7,9-triazadodec-3-en-12-oic Acid Ethyl Ester; (9Z)-6 |

Pression de vapeur |

3.50e-08 mmHg |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.